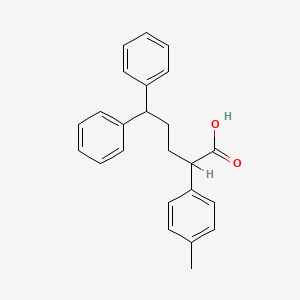![molecular formula C11H26O2Si B14441142 (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol CAS No. 74500-58-6](/img/structure/B14441142.png)
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol is an organic compound that belongs to the class of silyl ethers. Silyl ethers are widely used as protecting groups for alcohols in organic synthesis due to their stability and ease of removal under mild conditions. This compound is particularly interesting due to its chiral center, which can lead to different stereoisomers with distinct properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Starting Material: (4S)-4-hydroxypentan-1-ol
Reagent: tert-Butyldimethylsilyl chloride (TBDMS-Cl)
Base: Imidazole or pyridine
Solvent: Dichloromethane
Conditions: Room temperature
The reaction proceeds with the formation of the silyl ether, protecting the hydroxyl group and yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The reagents are typically added in a controlled manner, and the reaction is monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents such as tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of alcohols or other functionalized compounds.
Aplicaciones Científicas De Investigación
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis, facilitating the selective functionalization of complex molecules.
Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and natural products.
Medicine: Utilized in the development of drug candidates and the study of metabolic pathways.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol primarily involves its role as a protecting group. The silyl ether group stabilizes the hydroxyl group, preventing it from participating in unwanted side reactions. This allows for selective reactions to occur at other functional groups in the molecule. The tert-butyl and dimethylsilyl groups provide steric hindrance, enhancing the stability of the protecting group under various reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
(4S)-4-{[tert-Butyldiphenylsilyl]oxy}pentan-1-ol: Similar structure but with diphenyl groups instead of dimethyl groups.
(4S)-4-{[triisopropylsilyl]oxy}pentan-1-ol: Similar structure but with triisopropyl groups instead of tert-butyl and dimethyl groups.
(4S)-4-{[trimethylsilyl]oxy}pentan-1-ol: Similar structure but with trimethyl groups instead of tert-butyl and dimethyl groups.
Uniqueness
(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol is unique due to its specific combination of tert-butyl and dimethylsilyl groups, which provide a balance of steric hindrance and stability. This makes it particularly useful as a protecting group in organic synthesis, offering advantages in terms of selectivity and ease of removal compared to other silyl ethers.
Propiedades
Número CAS |
74500-58-6 |
|---|---|
Fórmula molecular |
C11H26O2Si |
Peso molecular |
218.41 g/mol |
Nombre IUPAC |
(4S)-4-[tert-butyl(dimethyl)silyl]oxypentan-1-ol |
InChI |
InChI=1S/C11H26O2Si/c1-10(8-7-9-12)13-14(5,6)11(2,3)4/h10,12H,7-9H2,1-6H3/t10-/m0/s1 |
Clave InChI |
OWQWKHKVRIVBHE-JTQLQIEISA-N |
SMILES isomérico |
C[C@@H](CCCO)O[Si](C)(C)C(C)(C)C |
SMILES canónico |
CC(CCCO)O[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5R)-5-[(4-tert-Butylphenyl)sulfanyl]-2,2-dimethylcyclohexan-1-one](/img/structure/B14441064.png)

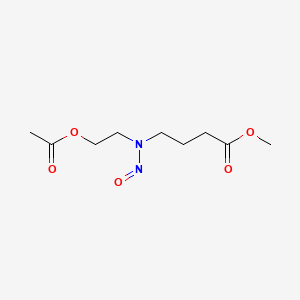
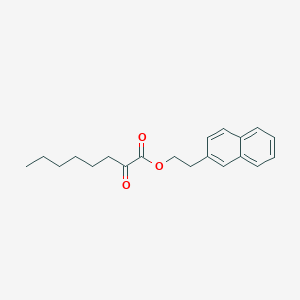

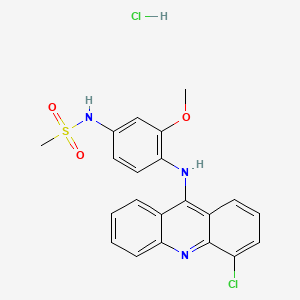

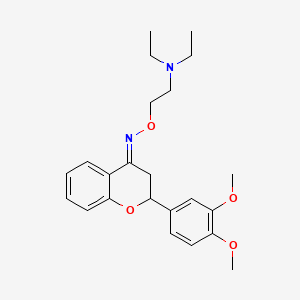
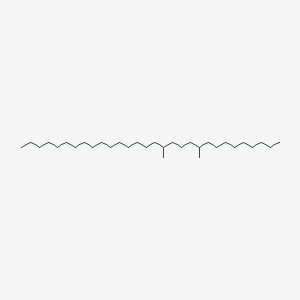
![6-Butyltetrazolo[1,5-a]pyrimidine](/img/structure/B14441118.png)
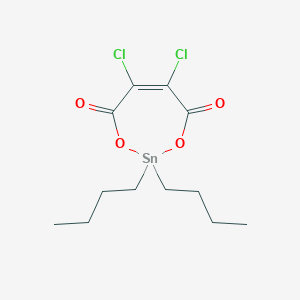
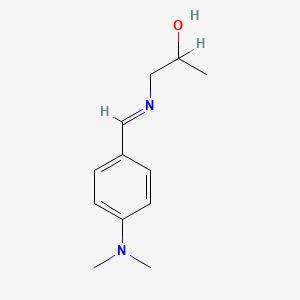
![2-[(Diphenylphosphanyl)methyl]phenol](/img/structure/B14441128.png)
